2-Propyl-1,3-dioxolane (CAS 3390-13-4), commonly known as butyraldehyde ethylene acetal, is a cyclic acetal characterized by a five-membered dioxolane ring substituted with a propyl group at the C2 position. Industrially and synthetically, it serves as a highly stable, protected form of butyraldehyde, a specialized reaction medium, and a critical precursor in the synthesis of E-series glycol ether solvents [1]. Its procurement value is primarily driven by its specific alkyl chain length, which strictly dictates downstream solvent properties during hydrogenolysis, and its cyclic structure, which provides superior thermal stability and resistance against basic and nucleophilic conditions compared to its unprotected aldehyde precursor [2].
Substituting 2-propyl-1,3-dioxolane with the unsubstituted parent compound (1,3-dioxolane) or shorter-chain analogs (such as 2-methyl-1,3-dioxolane) critically alters both process chemistry and downstream product identity. In industrial solvent manufacturing, replacing the propyl group with a methyl group shifts the hydrogenolysis product from ethylene glycol monobutyl ether—a highly valued coalescing agent—to ethylene glycol monopropyl ether, fundamentally changing the target's boiling point and amphiphilic profile [1]. Furthermore, in synthetic applications such as photochemical additions, unsubstituted 1,3-dioxolane is prone to forming intractable oligomeric residues that trap the target compounds, whereas the sterically differentiated 2-propyl analog yields clean, easily isolable adducts[2].
In photochemically induced additions of oxycarbinyl species to alpha-enones, the choice of dioxolane solvent strictly dictates product recovery. Attempts to use unsubstituted 1,3-dioxolane as a solvent-addend result in the formation of heavy, intractable oily residues that prevent photoproduct isolation. In direct contrast, utilizing 2-propyl-1,3-dioxolane completely suppresses this oligomerization, yielding the target ketone adduct cleanly and selectively [1].
| Evidence Dimension | Photochemical reaction cleanliness and product isolation |
| Target Compound Data | 2-Propyl-1,3-dioxolane (Clean reaction, sole ketone product isolated) |
| Comparator Or Baseline | 1,3-Dioxolane (Reaction abandoned due to heavy oily residue formation) |
| Quantified Difference | Complete suppression of intractable oligomeric residue |
| Conditions | Photolysis of enone with benzophenone in dioxolane solvent at 350 nm |
For synthetic chemists, procuring the 2-propyl substituted dioxolane is essential to ensure clean product recovery and avoid reaction-ruining polymerization during photoalkylation.
The alkyl chain length at the C2 position of the dioxolane ring strictly defines the identity of the downstream solvent produced via liquid-phase hydrogenolysis. The hydrogenolysis of 2-propyl-1,3-dioxolane selectively yields ethylene glycol monobutyl ether (2-butoxyethanol), a major industrial solvent. Substituting this precursor with 2-methyl-1,3-dioxolane shifts the product to ethylene glycol monopropyl ether, fundamentally altering the boiling point, vapor pressure, and amphiphilic properties of the resulting solvent [1].
| Evidence Dimension | Hydrogenolysis product identity |
| Target Compound Data | 2-Propyl-1,3-dioxolane (Yields ethylene glycol monobutyl ether) |
| Comparator Or Baseline | 2-Methyl-1,3-dioxolane (Yields ethylene glycol monopropyl ether) |
| Quantified Difference | 1-carbon difference in the resulting ether alkoxy chain |
| Conditions | Liquid-phase hydrogenolysis over noble metal catalysts |
Industrial buyers manufacturing specific E-series coalescing solvents must procure the exact 2-propyl acetal to achieve the required butyl ether profile.
2-Propyl-1,3-dioxolane serves as a highly efficient, sterically accessible model compound for evaluating novel solid acid catalysts. In standardized tests using activated carbon-supported tungstosilicic acid, the condensation of butyraldehyde and ethylene glycol to form 2-propyl-1,3-dioxolane achieved an 87.5% yield. In contrast, the more sterically hindered 2-phenyl-1,3-dioxolane achieved only a 56.7% yield under identical conditions, demonstrating the propyl analog's superior utility as a baseline metric for catalyst activity [1].
| Evidence Dimension | Acetalization yield under standardized catalysis |
| Target Compound Data | 2-Propyl-1,3-dioxolane (87.5% yield) |
| Comparator Or Baseline | 2-Phenyl-1,3-dioxolane (56.7% yield) |
| Quantified Difference | +30.8% absolute yield |
| Conditions | 1.0% tungstosilicic acid/C catalyst, 1:1.5 aldehyde/glycol molar ratio, 1.0 h reaction time |
Process chemists evaluating new reactor beds or solid acid catalysts should select the butyraldehyde acetalization as a high-conversion benchmark to accurately measure catalytic efficiency.
Procuring butyraldehyde in its protected cyclic acetal form (2-propyl-1,3-dioxolane) significantly improves handling and storage parameters. While free butyraldehyde is highly volatile (boiling point ~75 °C) and prone to rapid atmospheric oxidation, 2-propyl-1,3-dioxolane exhibits a much higher boiling point (~133 °C) and is entirely stable to basic and nucleophilic conditions. This allows for long-term storage and direct deployment in multi-step syntheses where the free aldehyde would degrade [1].
| Evidence Dimension | Boiling point and chemical stability |
| Target Compound Data | 2-Propyl-1,3-dioxolane (Boiling point ~133 °C, stable to bases/oxidants) |
| Comparator Or Baseline | Butyraldehyde (Boiling point ~75 °C, oxidizes in air) |
| Quantified Difference | +58 °C increase in boiling point |
| Conditions | Standard atmospheric pressure handling |
Procuring the cyclic acetal minimizes evaporative losses and degradation during shipping and storage, providing a stable reagent for complex basic syntheses.
Direct hydrogenolysis of 2-propyl-1,3-dioxolane is utilized to produce high-purity ethylene glycol monobutyl ether (2-butoxyethanol), a critical coalescing agent for paints and coatings. The exact C2-propyl substitution ensures the correct amphiphilic profile of the final solvent [1].
Used as a clean, non-polymerizing reaction medium and reactant in the photoalkylation of alpha-enones, avoiding the intractable oily residues that plague reactions attempted with unsubstituted dioxolanes [2].
Employed as a high-yielding, sterically unhindered model reaction system to validate the efficiency and turnover frequency of novel heterogenous catalysts (e.g., supported heteropolyacids) in continuous flow or batch acetalization workflows [3].
Utilized in complex organic syntheses requiring strongly basic or nucleophilic conditions (such as Grignard additions) where unprotected butyraldehyde would rapidly undergo unwanted side reactions or atmospheric oxidation [4].
Irritant